6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
描述
属性
IUPAC Name |
6-amino-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAZXEOBCQIOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277918 | |
| Record name | MLS002637779 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-91-7 | |
| Record name | MLS002637779 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002637779 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Conventional Synthesis via Cyclization of Pyrazole Derivatives
Method Overview:
A common approach involves the cyclization of ortho-amino esters of pyrazole derivatives, followed by oxidation and functional group modifications to yield the target compound. For example, the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones can be achieved through the reaction of ortho-amino esters with nitriles under acidic conditions, followed by cyclization and oxidation steps.
- Condensation of pyrazole derivatives with nitriles in the presence of acid catalysts.
- Cyclization to form the fused heterocyclic ring system.
- Oxidation to introduce the keto functionality at specific positions.
- Solvent: Dioxane or toluene
- Catalyst: Hydrochloric acid or other acids
- Temperature: Reflux for 6-8 hours
- Workup: Pouring into ice, basification, filtration, and recrystallization
- The yields of this method are generally high (up to 92%) with good purity.
- The process is scalable and suitable for industrial applications due to operational simplicity.
One-Pot Acid-Promoted Synthesis
Method Overview:
A notable advancement involves a one-pot acid-promoted synthesis where 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes are treated with cyanamide in an acid medium, leading to heterocyclic cyclization and formation of 6-aminopyrazolopyrimidines.
- Deprotection and imination of starting materials.
- Acid-promoted heterocyclization.
- Aromatization to yield the final heterocycle.
- Solvent: Methanesulfonylchloride as the optimal solvent.
- Catalyst: Acidic conditions, often using HCl or sulfuric acid.
- Microwave irradiation: Used to accelerate the reaction, improving yield and reducing reaction time.
- The method is efficient, with high yields (~96%) and fewer purification steps.
- Microwave-assisted synthesis significantly enhances reaction efficiency and yield.
Cross-Coupling and Heterocyclic Construction
Method Overview:
Transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura, have been employed to synthesize intermediates like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized to obtain the target compound.
- Cross-coupling of halogenated heterocycles with boronic acids.
- Cyclization to form fused heterocycles.
- Functional group modifications to introduce amino and methyl groups.
- Catalytic methods using heterogeneous catalysts like rGO-Ni@Pd have been reported.
- These methods are advantageous for their high selectivity and operational simplicity.
Microwave-Assisted Synthesis
Method Overview:
Microwave irradiation has been extensively used to promote heterocyclic cyclization, significantly reducing reaction times and increasing yields. For example, the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones from ortho-amino esters under microwave conditions has shown promising results.
- Microwave irradiation at specific temperatures (e.g., 120-150°C).
- Solvent: Ethanol or acetic acid.
- Reaction time: Usually less than 30 minutes.
- Microwave-assisted methods improve yield (up to 96%) and purity.
- They are environmentally friendly, reducing solvent use and reaction time.
Summary Table of Preparation Methods
Notes and Research Insights:
- The choice of method depends on the desired scale, purity, and available resources.
- Microwave-assisted synthesis is increasingly favored for its efficiency and environmental benefits.
- Catalytic methods, especially using heteropolyacids, have shown promise for industrial scale-up.
- The heterocyclic core's functionalization is critical for tailoring biological activity, which can be achieved through cross-coupling or direct cyclization.
化学反应分析
Types of Reactions
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrazolo[3,4-d]pyrimidines, which can have different functional groups attached to the amino or methyl groups .
科学研究应用
Anticancer Activity
Research indicates that 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models, suggesting potential for development as an anticancer agent .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and pathways, making it a candidate for treating conditions such as rheumatoid arthritis.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 12.5 | TNF-alpha |
| Aspirin | 10 | COX-1 |
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's. It appears to inhibit beta-amyloid aggregation and promote neuronal survival.
Case Study : Research published in Neuropharmacology found that treatment with this compound improved cognitive function in animal models of Alzheimer’s disease .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several kinases involved in cancer progression and inflammation.
Data Table: Enzyme Inhibition Potency
| Enzyme | IC50 (nM) |
|---|---|
| JAK2 | 50 |
| FLT3 | 30 |
| PDGFR | 40 |
Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties, particularly against RNA viruses. Its mechanism may involve interference with viral replication processes.
作用机制
The mechanism of action of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival. This makes it a valuable scaffold for developing anticancer agents .
相似化合物的比较
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity for further functionalization (e.g., 6-chloro derivative in nucleophilic substitutions) .
- Amino vs. Methoxy Groups: The amino group (as in the target compound) enhances hydrogen bonding, while methoxy improves aqueous solubility .
- Aryl Substituents : Bromophenyl groups introduce steric hindrance and alter electronic properties, affecting binding to hydrophobic pockets .
Antimicrobial Activity
- 6-Amino-1-methyl derivative: Demonstrates moderate antimicrobial activity, likely due to its ability to mimic purines and disrupt nucleotide synthesis .
- 1-(2,4-Dinitrophenyl)-6-methyl derivative : Higher activity against Staphylococcus aureus (MIC = 8 µg/mL) attributed to nitro groups enhancing electron-deficient character and membrane penetration .
Enzyme Inhibition
- Target Compound : Acts as a guanine analog (ppG), inhibiting purine-metabolizing enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .
- 4-Amino-6-methoxy derivative: Methoxy group may reduce affinity for ATP-binding pockets compared to amino-substituted analogs .
Structural Similarity to Natural Purines
- ppG (6-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one): Lacks the methyl group of the target compound, reducing lipophilicity but maintaining guanine-mimicking activity .
- ppA (4-amino-1H-pyrazolo[3,4-d]pyrimidine): Adenine analog with a free N1 position; methyl substitution in the target compound may alter binding specificity .
生物活性
Overview
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. It has gained attention for its potential biological activities, particularly in the context of cancer treatment and as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and significant research findings.
The primary targets of this compound include:
- Cyclin-dependent kinases (CDKs) : This compound inhibits CDK2, thereby affecting cell cycle progression and leading to apoptosis in cancer cells.
- Xanthine oxidase : Inhibition of this enzyme can influence purine metabolism and has implications in various diseases.
The compound interacts with these targets by binding to their active sites, disrupting their normal function. For instance, it fits into the ATP-binding pocket of CDK2, forming critical hydrogen bonds that inhibit kinase activity.
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown:
- Induction of Apoptosis : The compound promotes programmed cell death by disrupting the cell cycle and activating apoptotic pathways.
- Inhibition of Cell Proliferation : Its ability to inhibit CDK2 leads to reduced proliferation rates in cancer cells.
In a study evaluating its efficacy against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma), the compound showed significant cytotoxicity with half-maximal cytotoxic concentrations (CC50) comparable to established chemotherapeutics like cisplatin .
Other Biological Activities
Besides anticancer effects, this compound has been investigated for its potential in treating infectious diseases. For example, it has shown efficacy in a mouse model for visceral leishmaniasis when administered orally, indicating its potential as a therapeutic agent beyond oncology.
Case Studies
-
Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated that the compound significantly inhibited cell viability in a dose-dependent manner.
Cell Line CC50 (µM) Reference Drug Reference Drug CC50 (µM) A549 (Lung Cancer) 15 Cisplatin 10 MCF7 (Breast Cancer) 20 5-Fluorouracil 12 - Mechanistic Studies : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of CDK2, confirming its role as a selective inhibitor. The binding interactions were characterized by hydrogen bonds with key amino acid residues critical for kinase activity.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound indicate good oral bioavailability and a favorable safety profile in preclinical models. Toxicological assessments have shown minimal adverse effects at therapeutic doses, making it a promising candidate for further development in clinical settings .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one and its derivatives?
- Methodology : Derivatives of this scaffold are typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of precursor pyrazolo[3,4-d]pyrimidin-4-amine with methyl halides in dry acetonitrile under reflux yields the methyl-substituted product. Purification involves solvent evaporation, cooling, filtration, and recrystallization from acetonitrile . Multi-component tandem reactions using Vilsmeier reagents (e.g., POCl3/DMF) are also effective for introducing formyloxy groups .
- Key Considerations : Reaction conditions (solvent polarity, temperature, and catalyst) significantly impact yield and regioselectivity. IR and ¹H NMR spectroscopy are critical for confirming functional group incorporation and structural integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Spectroscopy : ¹H NMR (δ 8.1–8.3 ppm for pyrazole protons; δ 2.5–3.0 ppm for methyl groups) and IR (N-H stretching at ~3400 cm⁻¹; C=O at ~1680 cm⁻¹) are standard .
- Chromatography : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm ensures purity. Residual solvents (e.g., acetonitrile) must comply with pharmacopeial limits .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact (UN 2811, Hazard Class 6.1) .
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, ATP-based viability assays) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values of derivatives (e.g., 4-amino vs. 4-chloro substitutions) to identify critical pharmacophores .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- Methodology :
- Bioisosteric Replacement : Substitute the pyrazole ring with pyrrolo[2,3-d]pyrimidine to enhance metabolic stability .
- Prodrug Design : Introduce ester or phosphate moieties at the 4-amino position to improve aqueous solubility .
- Case Study : Menet et al. (2014) developed azaspiro derivatives with >90% oral bioavailability by modifying the pyrimidine core .
Q. How can mechanistic insights into this compound’s activity be validated experimentally?
- Methodology :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Molecular Dynamics (MD) Simulations : Dock the compound into ATP-binding pockets (e.g., JAK2 or EGFR) to predict binding modes and affinity .
Data Contradiction Analysis
Q. Why do certain studies report divergent cytotoxicity profiles for structurally similar derivatives?
- Root Cause : Differences in assay conditions (e.g., serum concentration, incubation time) or cell line genetic backgrounds (e.g., p53 status).
- Resolution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
